

# Spectroscopic Profile of 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile: A Technical Guide

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## Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No.: B1277637

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**. While a complete, published experimental dataset for this specific molecule is not readily available in public databases as of this writing, this document compiles predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines detailed, standard experimental protocols for acquiring such data.

## Compound Overview

Structure:

- IUPAC Name: **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**
- CAS Number: 4640-69-1
- Molecular Formula:  $C_{11}H_{11}NO_3$
- Molecular Weight: 205.21 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.6 - 7.5	m	2H	Aromatic H (ortho to carbonyl)
~7.0 - 6.9	d	1H	Aromatic H (meta to carbonyl)
~4.0	s	2H	-CH <sub>2</sub> - (methylene)
~3.95	s	3H	-OCH <sub>3</sub>
~3.93	s	3H	-OCH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~190	C=O (keto)
~154	Aromatic C-OCH <sub>3</sub>
~149	Aromatic C-OCH <sub>3</sub>
~128	Aromatic C-H
~127	Aromatic C (ipso)
~117	C $\equiv$ N (nitrile)
~110	Aromatic C-H
~110	Aromatic C-H
~56	-OCH <sub>3</sub>
~56	-OCH <sub>3</sub>
~30	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch
~2250	Medium-Strong	C $\equiv$ N stretch (nitrile)
~1680	Strong	C=O stretch (aromatic ketone)
~1600, ~1510	Medium-Strong	Aromatic C=C stretch
~1270, ~1020	Strong	C-O stretch (ether)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
205	High	[M] <sup>+</sup> (Molecular Ion)
165	High	[M - CH <sub>2</sub> CN] <sup>+</sup>
137	Medium	[M - C <sub>4</sub> H <sub>2</sub> NO] <sup>+</sup>
135	High	[C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
- Data Acquisition:
  - Acquire <sup>1</sup>H NMR spectra on a 400 MHz or higher field spectrometer.
  - Acquire <sup>13</sup>C NMR spectra on a 100 MHz or higher field spectrometer. For <sup>13</sup>C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
  - Further structural confirmation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

## Infrared (IR) Spectroscopy

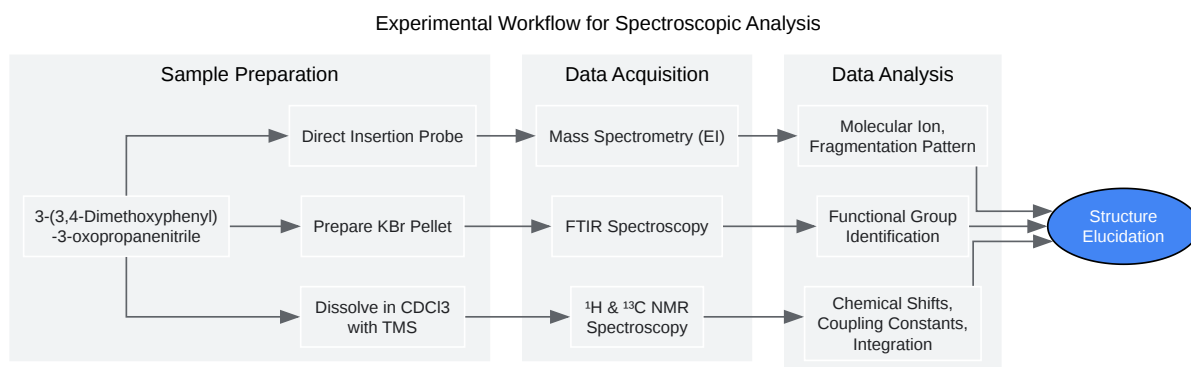
- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the empty spectrometer to subtract atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g.,  $m/z$  40-300).
- Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

## Visualizations

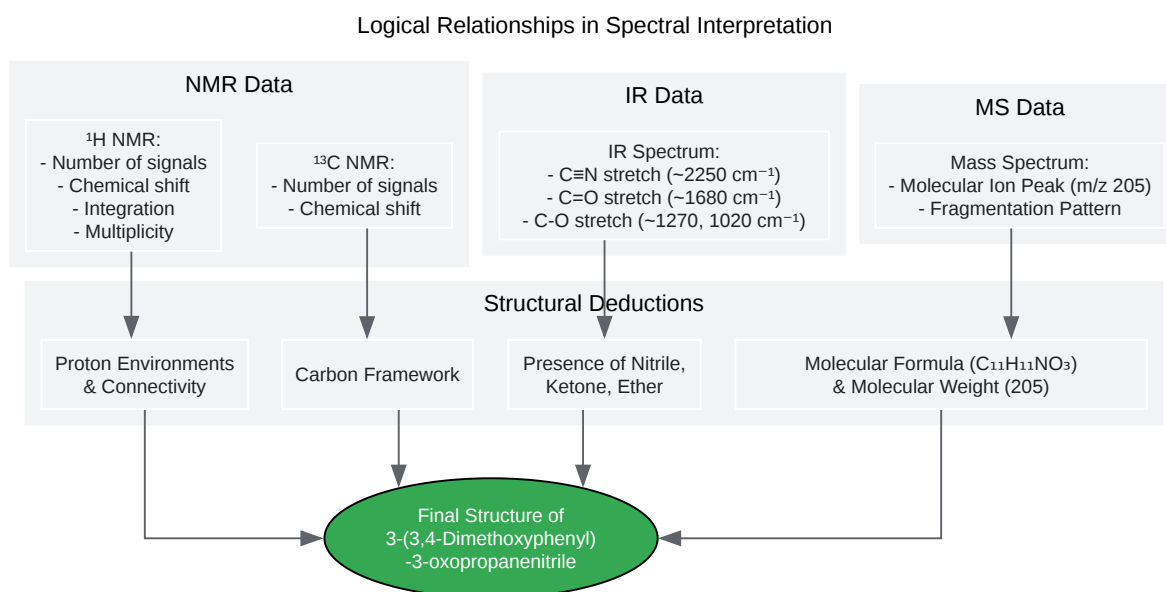
## Experimental Workflow



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Caption: Workflow for spectroscopic analysis.

## Logical Relationships in Spectral Interpretation



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Caption: Interpreting spectroscopic data.

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